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Introduction
Heptyl formate (n-heptyl methanoate) is a carboxylic acid ester recognized for its potent and

versatile flavor profile.[1][2] It is a synthetic flavoring agent characterized by a strong, fruity-

floral odor with undertones of orris and rose, and a sweet taste reminiscent of plum.[3][4] Its

aromatic qualities, often described as green, fatty, and apple-like, make it a valuable

component in the formulation of artificial fruit essences.[5][6] Naturally occurring in kumquat

peel oil and beer, heptyl formate is utilized by the food industry to impart or enhance specific

fruit notes in a variety of products.[3] This document provides detailed application notes, quality

control protocols, and analytical methodologies for the effective use of heptyl formate in food

systems.

Physicochemical and Regulatory Data
Accurate characterization is fundamental to the consistent application of any flavoring agent.

The properties of heptyl formate are well-documented, ensuring its proper handling, storage,

and use in formulations.

Quantitative Data Summary
The following tables summarize the key physicochemical properties and regulatory

specifications for heptyl formate.
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Table 1: Physicochemical Properties of Heptyl Formate

Property Value Reference(s)

Molecular Formula C₈H₁₆O₂ [7]

Molecular Weight 144.21 g/mol [7]

CAS Number 112-23-2 [8]

Appearance Colorless to light yellow liquid [3][4]

Boiling Point 177-178 °C [4]

Density 0.882 g/mL at 25 °C [4]

Refractive Index (n²⁰/D) 1.413 [4]

Flash Point 60 °C (140 °F) [9]

Solubility

Insoluble in water; soluble in

ether and most organic

solvents.

[10]

Table 2: Regulatory Status and Identification Numbers

Regulatory Body /
Identifier

Status / Number Reference(s)

FDA 21 CFR 172.515 [7]

FEMA Number 2552 [7]

FEMA GRAS™ GRAS Publication 3

JECFA Number 121 [7]

JECFA Evaluation

No safety concern at current

levels of intake when used as

a flavouring agent.

[7]

EU FLAVIS Number 09.021

CoE Number 77
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Applications in the Food Industry
Heptyl formate's distinct flavor profile makes it suitable for a wide range of applications,

particularly in confectionery and beverage sectors.

Flavor Profile Contribution
Heptyl formate delivers a powerful fruity note, which can be described as a combination of

green apple, plum, and pear with floral undertones.[3][6] It is rarely used as a standalone flavor

but excels as part of a complex flavor system to provide lift and authenticity to fruit profiles.

Table 3: Recommended Applications and Typical Use Levels

Food Category
Application
Examples

Typical Use Level
(ppm)

Reference(s)

Beverages

Carbonated soft

drinks, fruit juices,

flavored alcoholic

beverages

1 - 4 [3][4]

Confectionery

Hard candies,

chewing gum, fruit-

flavored fillings

1 - 4 [3][6]

Baked Goods
Pastry fillings, icings,

fruit-flavored cakes
1 - 4 [3][4]

Dairy Products
Ice cream, yogurt,

flavored milk
1 - 4 [3]

Desserts
Gelatins, puddings,

fruit-flavored desserts
1 - 4 [6]

Stability and Storage
Heptyl formate is moderately stable.[3] As an ester, its primary degradation pathway in food

systems is hydrolysis, which breaks the molecule down into heptanol and formic acid.[11] This

reaction is accelerated by heat and non-neutral pH conditions (acidic or basic).
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Storage: Store in cool, dry, well-ventilated areas away from heat and direct sunlight.[6] Use

of glass, tin-lined, or other inert containers is recommended.[3]

Food Matrix Considerations: In aqueous systems, particularly those with a low pH (e.g.,

citrus beverages), the potential for hydrolysis over the product's shelf life should be

evaluated.
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Figure 1. Hydrolysis degradation pathway of heptyl formate.

Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, quality control, and

application testing of heptyl formate.

Protocol 1: Synthesis via Fischer Esterification
This protocol describes the laboratory-scale synthesis of heptyl formate from n-heptanol and

formic acid using an acid catalyst, a common method known as Fischer Esterification.[6]
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1. Combine Reactants
- n-Heptanol

- Formic Acid (excess)
- Sulfuric Acid (catalyst)

2. Heat to Reflux
(e.g., 2-4 hours)

Remove water via Dean-Stark trap

3. Cool Reaction Mixture
to Room Temperature

4. Neutralize & Wash
- Transfer to separatory funnel
- Wash with NaHCO₃ solution

- Wash with brine

5. Dry Organic Layer
(e.g., Anhydrous Na₂SO₄)

6. Purify Product
- Filter drying agent

- Remove solvent (rotovap)
- Fractional distillation

Pure Heptyl Formate

Click to download full resolution via product page

Figure 2. Workflow for heptyl formate synthesis via Fischer Esterification.

Materials:

n-Heptanol

Formic Acid (≥95%)
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Concentrated Sulfuric Acid (H₂SO₄)

Toluene (or other suitable solvent for azeotropic water removal)

Saturated Sodium Bicarbonate (NaHCO₃) solution

Saturated Sodium Chloride (brine) solution

Anhydrous Sodium Sulfate (Na₂SO₄)

Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle, separatory

funnel, rotary evaporator, distillation apparatus.

Methodology:

Reaction Setup: In a round-bottom flask, combine n-heptanol, a molar excess of formic acid

(e.g., 1.5 to 2 equivalents), and toluene.

Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid

(approx. 1-2% of the total reactant weight).

Reflux: Assemble the Dean-Stark apparatus and condenser. Heat the mixture to a steady

reflux. The toluene-water azeotrope will distill and collect in the trap, effectively removing

water and driving the reaction toward the product. Continue until water no longer collects in

the trap (typically 2-4 hours).

Workup: Allow the mixture to cool to room temperature. Transfer it to a separatory funnel.

Washing: Carefully wash the organic layer sequentially with water, saturated NaHCO₃

solution (to neutralize the acid catalyst), and finally with brine. Check the aqueous layer with

pH paper to ensure neutralization is complete.

Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄.

Purification: Filter off the drying agent. Remove the toluene solvent using a rotary evaporator.

Purify the crude heptyl formate via fractional distillation under reduced pressure to obtain

the final, high-purity product.
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Protocol 2: Quality Control of Heptyl Formate
A robust quality control (QC) system is essential to ensure the identity, purity, and sensory

consistency of the flavoring agent.[12]
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Incoming Lot of
Heptyl Formate

1. Representative Sampling

2. Perform QC Tests

Identity & Purity (GC-MS)
- Match to reference spectrum

- Purity ≥ 98%

Physical Properties
- Refractive Index
- Specific Gravity

Sensory Evaluation
- Olfactory check vs. standard

- Free of off-notes

3. Compare to Specifications

Pass
Approve for Use

 In Spec 

Fail
Reject and Quarantine Lot

 Out of Spec 
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1. Sample Preparation
- Control (A)

- Test with Heptyl Formate (B)
- Prepare 6 combinations (AAB, ABA...)

2. Panelist Presentation
- Present 3 coded samples

- Randomize presentation order

3. Evaluation
- Panelist tastes samples L to R

- Identifies the 'odd' sample

4. Data Collection
- Record total # of panelists

- Record # of correct identifications

5. Statistical Analysis
- Compare correct # to critical value

(from binomial table)

Significant Difference
(p < 0.05)

 Correct > Critical 

No Significant Difference
(p ≥ 0.05)

 Correct ≤ Critical 

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b089460?utm_src=pdf-body-img
https://www.benchchem.com/product/b089460?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. community.wvu.edu [community.wvu.edu]

2. Showing Compound Heptyl formate (FDB012868) - FooDB [foodb.ca]

3. ctv-jve-journal.org [ctv-jve-journal.org]

4. HEPTYL FORMATE | 112-23-2 [chemicalbook.com]

5. agriculture.institute [agriculture.institute]

6. benchchem.com [benchchem.com]

7. Heptyl Formate | C8H16O2 | CID 8169 - PubChem [pubchem.ncbi.nlm.nih.gov]

8. Formic acid, heptyl ester [webbook.nist.gov]

9. heptyl formate, 112-23-2 [thegoodscentscompany.com]

10. researchgate.net [researchgate.net]

11. Volatile Compounds and Flavor Stability: How to Preserve Product Taste Integrity in Food
and Beverage Applications [cuiguai.cn]

12. falmontflavors.com [falmontflavors.com]

To cite this document: BenchChem. [Application Notes and Protocols: Heptyl Formate in the
Food Industry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089460#heptyl-formate-as-a-flavoring-agent-in-food-
industry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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